molecular formula C15H13N3O2 B13936409 (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone CAS No. 757193-25-2

(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone

Cat. No.: B13936409
CAS No.: 757193-25-2
M. Wt: 267.28 g/mol
InChI Key: SESHLMXKXMBICK-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization with the hydroxyphenyl group. One common method involves the cyclization of 1,3-dimethyl-1H-pyrazole-5-amine with appropriate aldehydes or ketones under acidic or basic conditions . Another approach uses 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone is unique due to its specific combination of a pyrazolo[3,4-b]pyridine core with a hydroxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit kinases and its potential anticancer activity make it a valuable compound for further research and development.

Properties

CAS No.

757193-25-2

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C15H13N3O2/c1-9-12-7-10(8-16-15(12)18(2)17-9)14(20)11-5-3-4-6-13(11)19/h3-8,19H,1-2H3

InChI Key

SESHLMXKXMBICK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)C3=CC=CC=C3O)C

solubility

37 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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